molecular formula C21H20N8 B12637708 1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine

1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine

Cat. No.: B12637708
M. Wt: 384.4 g/mol
InChI Key: KDMLUZVSKGNDTO-UHFFFAOYSA-N
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Description

1-[5-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazabicycloheptane moiety, a pyridine ring, a pyrazine ring, and an indazole ring. The combination of these structural elements endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazabicycloheptane ring, the construction of the pyridine and pyrazine rings, and the final coupling to form the indazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[5-(2,5-diazabicyclo[221]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine is unique due to its combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N8

Molecular Weight

384.4 g/mol

IUPAC Name

1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine

InChI

InChI=1S/C21H20N8/c1-2-4-19-18(3-1)21(26-20-12-22-5-6-24-20)27-29(19)17-8-16(9-23-10-17)28-13-14-7-15(28)11-25-14/h1-6,8-10,12,14-15,25H,7,11,13H2,(H,24,26,27)

InChI Key

KDMLUZVSKGNDTO-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1CN2C3=CN=CC(=C3)N4C5=CC=CC=C5C(=N4)NC6=NC=CN=C6

Origin of Product

United States

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